

# Carcinogenic Potential of 4,4'-Thiodianiline and Its Analogues: A Comparative Guide

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## Compound of Interest

Compound Name: 4,4'-Thiodianiline

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This guide provides a comprehensive comparison of the carcinogenic potential of **4,4'-Thiodianiline** (TDA) and its structural analogues: 4,4'-Oxydianiline, 4,4'-Methylenedianiline, and 4,4'-Methylenebis(2-chloroaniline). The information herein is compiled from extensive research, including reports from the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC), to support informed risk assessment and research decisions.

## Executive Summary

**4,4'-Thiodianiline** and its analogues are aromatic amines that have been demonstrated to be carcinogenic in animal models.<sup>[1][2][3]</sup> The primary mechanism of their carcinogenicity involves metabolic activation to reactive electrophilic intermediates that form DNA adducts, leading to mutations and tumor initiation.<sup>[4][5][6]</sup> While all compounds in this class exhibit carcinogenic properties, the potency and target organ specificity vary, underscoring the influence of the bridging atom or group between the aniline rings on their biological activity. This guide presents a detailed comparison of their carcinogenic effects, supported by quantitative data from long-term animal bioassays.

## Comparative Carcinogenicity Data

The following tables summarize the tumor incidence data from National Toxicology Program (NTP) bioassays conducted on **4,4'-Thiodianiline** and its analogues in Fischer 344 rats and

B6C3F1 mice.

**Table 1: Carcinogenicity of 4,4'-Thiodianiline (TDA) in Fischer 344 Rats**

Organ	Neoplasm	Sex	Control (0 ppm)	Low Dose (1,500 ppm)	High Dose (3,000 ppm)
Liver	Hepatocellular Carcinoma	Male	0/15	21/33	10/33
Thyroid Gland	Follicular-cell Carcinoma	Male	0/15	28/33	32/33
Ear Canal (Zymbal's Gland)	Squamous-cell Carcinoma or Papilloma	Male	0/15	15/33	7/33
Colon	Adenocarcinoma	Male	0/15	6/33	1/33
Thyroid Gland	Follicular-cell Carcinoma	Female	0/15	27/33	29/33
Uterus	Adenocarcinoma	Female	0/15	11/33	5/33

Source: NTP Technical Report Series No. 47[7]

**Table 2: Carcinogenicity of 4,4'-Thiodianiline (TDA) in B6C3F1 Mice**

Organ	Neoplasm	Sex	Control (0 ppm)	Low Dose (2,500 ppm)	High Dose (5,000 ppm)
Liver	Hepatocellular Carcinoma	Male	2/14	29/33	25/33
Thyroid Gland	Follicular-cell Carcinoma or Adenoma	Male	0/14	14/33	21/33
Liver	Hepatocellular Carcinoma	Female	0/14	31/34	29/34
Thyroid Gland	Follicular-cell Carcinoma or Adenoma	Female	0/14	20/34	25/34

Source: NTP Technical Report Series No. 47[7]

### Table 3: Carcinogenicity of 4,4'-Oxydianiline in Fischer 344 Rats

Organ	Neoplas m	Sex	Control (0 ppm)	Low Dose (200 ppm)	Mid Dose (400 ppm)	High Dose (500 ppm)
Liver	Hepatocell ular Carcinoma or Neoplastic Nodule	Male	2/50	10/50	26/50	31/50
Thyroid Gland	Follicular-cell Adenoma or Carcinoma	Male	1/49	4/49	11/50	18/50
Liver	Hepatocell ular Carcinoma or Neoplastic Nodule	Female	0/50	3/50	11/50	25/50
Thyroid Gland	Follicular-cell Adenoma or Carcinoma	Female	1/50	3/50	13/50	21/50

Source: NTP Technical Report Series No. 205[8][9]

## Table 4: Carcinogenicity of 4,4'-Oxydianiline in B6C3F1 Mice

Organ	Neoplas m	Sex	Control (0 ppm)	Low Dose (150 ppm)	Mid Dose (300 ppm)	High Dose (800 ppm)
Harderian Gland	Adenoma	Male	1/49	13/49	16/50	22/50
Liver	Hepatocellular Adenoma or Carcinoma	Male	11/49	24/49	23/50	21/50
Harderian Gland	Adenoma	Female	0/50	10/50	15/50	21/50
Liver	Hepatocellular Adenoma or Carcinoma	Female	1/50	4/50	9/50	14/50
Thyroid Gland	Follicular-cell Adenoma	Female	0/50	1/50	2/50	7/50

Source: NTP Technical Report Series No. 205[8][9]

**Table 5: Carcinogenicity of 4,4'-Methylenedianiline Dihydrochloride in Fischer 344 Rats**

Organ	Neoplasm	Sex	Control (0 ppm)	Low Dose (150 ppm)	High Dose (300 ppm)
Thyroid Gland	Follicular-cell Carcinoma	Male	0/49	0/47	7/48
Liver	Neoplastic Nodule	Male	1/50	12/50	25/50
Thyroid Gland	Follicular-cell Adenoma	Female	0/47	2/47	17/48
Thyroid Gland	C-cell Adenoma	Female	0/47	3/47	6/48

Source: NTP Technical Report Series No. 248[10][11][12]

**Table 6: Carcinogenicity of 4,4'-Methylenedianiline Dihydrochloride in B6C3F1 Mice**

Organ	Neoplasm	Sex	Control (0 ppm)	Low Dose (150 ppm)	High Dose (300 ppm)
Thyroid Gland	Follicular-cell Adenoma	Male	0/47	3/49	16/49
Liver	Hepatocellular Carcinoma	Male	10/49	33/50	29/50
Adrenal Gland	Pheochromocytoma	Male	2/48	12/49	14/49
Thyroid Gland	Follicular-cell Adenoma	Female	0/50	1/47	13/50
Liver	Hepatocellular Adenoma	Female	3/50	9/50	12/50
Hematopoietic System	Malignant Lymphoma	Female	13/50	28/50	29/50

Source: NTP Technical Report Series No. 248[10][11][12]

## Carcinogenicity of 4,4'-Methylenebis(2-chloroaniline) (MOCA)

4,4'-Methylenebis(2-chloroaniline), also known as MOCA, is classified as a Group 1 carcinogen by IARC, meaning it is carcinogenic to humans.[13] Animal studies have demonstrated that MOCA induces tumors in the liver, lung, and bladder.[13][14] In female dogs, oral administration of MOCA in capsules resulted in urinary bladder and urethral carcinomas.[14] Dietary administration to male rats caused carcinomas of the Zymbal's gland and mammary gland, in addition to liver and lung tumors.[14]

## Experimental Protocols

### NTP Rodent Carcinogenicity Bioassay

The data presented in the tables above were generated following the general protocol for carcinogen bioassays in small rodents established by the National Toxicology Program.[15][16][17][18]

- Test Animals: Fischer 344 rats and B6C3F1 mice are the standard rodent models used.[16][17] Animals are sourced from the same supplier for both the test and control groups to ensure genetic consistency.[15]
- Administration of Test Chemical: The test compounds were administered in the feed or drinking water for a period of up to two years.[17][18]
- Dose Selection: Multiple dose levels are used, typically a maximum tolerated dose (MTD), a fraction of the MTD (e.g., 1/2 MTD), and a control group receiving the vehicle (feed or water) only.
- Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded regularly.
- Pathology: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed. Tissues from all major organs are collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.

## Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. [\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- **Principle:** The assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an essential amino acid (histidine for *Salmonella*, tryptophan for *E. coli*) due to mutations in the genes responsible for its synthesis. The test measures the ability of a chemical to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a medium lacking the essential amino acid. [\[19\]](#)[\[20\]](#)
- **Metabolic Activation:** The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme inducer. This is to mimic the metabolic activation that can occur in mammals. [\[20\]](#)
- **Procedure:** The test chemical, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar medium. After incubation, the number of revertant colonies is counted. [\[19\]](#)
- **Interpretation:** A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies compared to the negative control.

## Mechanisms of Carcinogenicity and Signaling Pathways

The carcinogenic activity of **4,4'-Thiodianiline** and its analogues is primarily attributed to their metabolic activation into reactive electrophiles that can bind to DNA, forming adducts. [\[4\]](#)[\[5\]](#)[\[6\]](#)  
This process is a common pathway for many aromatic amines. [\[4\]](#)[\[6\]](#)[\[23\]](#)

## Metabolic Activation and DNA Adduct Formation

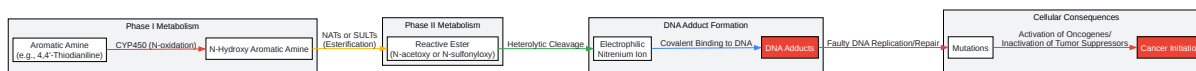
The key steps in the metabolic activation of these compounds are:

- **N-oxidation:** The initial and rate-limiting step is the oxidation of the amino group by cytochrome P450 enzymes (primarily CYP1A2) in the liver to form N-hydroxylamines. [\[6\]](#)[\[24\]](#)



- Esterification: The N-hydroxylamines can be further activated by esterification (e.g., acetylation by N-acetyltransferases or sulfonation by sulfotransferases) to form highly reactive esters.[6]
- Nitrenium Ion Formation: These esters are unstable and can spontaneously decompose to form highly electrophilic nitrenium ions.[24]
- DNA Adduct Formation: The nitrenium ions can then react with nucleophilic sites on DNA bases, primarily at the C8 position of guanine, to form covalent DNA adducts.[5][25][26]

These DNA adducts can lead to mutations during DNA replication if not repaired, which can result in the activation of proto-oncogenes or the inactivation of tumor suppressor genes, ultimately leading to cancer.[5]

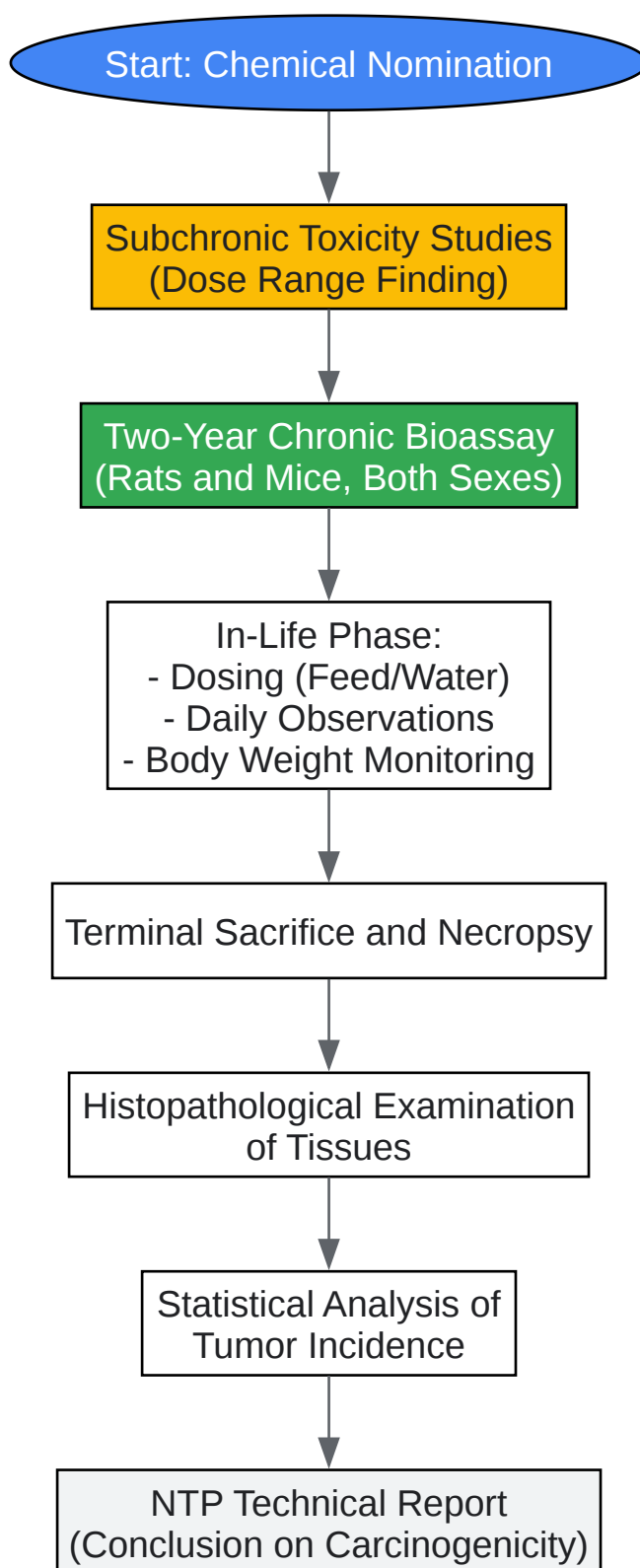


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Metabolic activation of aromatic amines leading to carcinogenesis.

## Experimental Workflow for NTP Rodent Bioassay

The following diagram illustrates the typical workflow for a two-year rodent carcinogenicity bioassay as conducted by the National Toxicology Program.

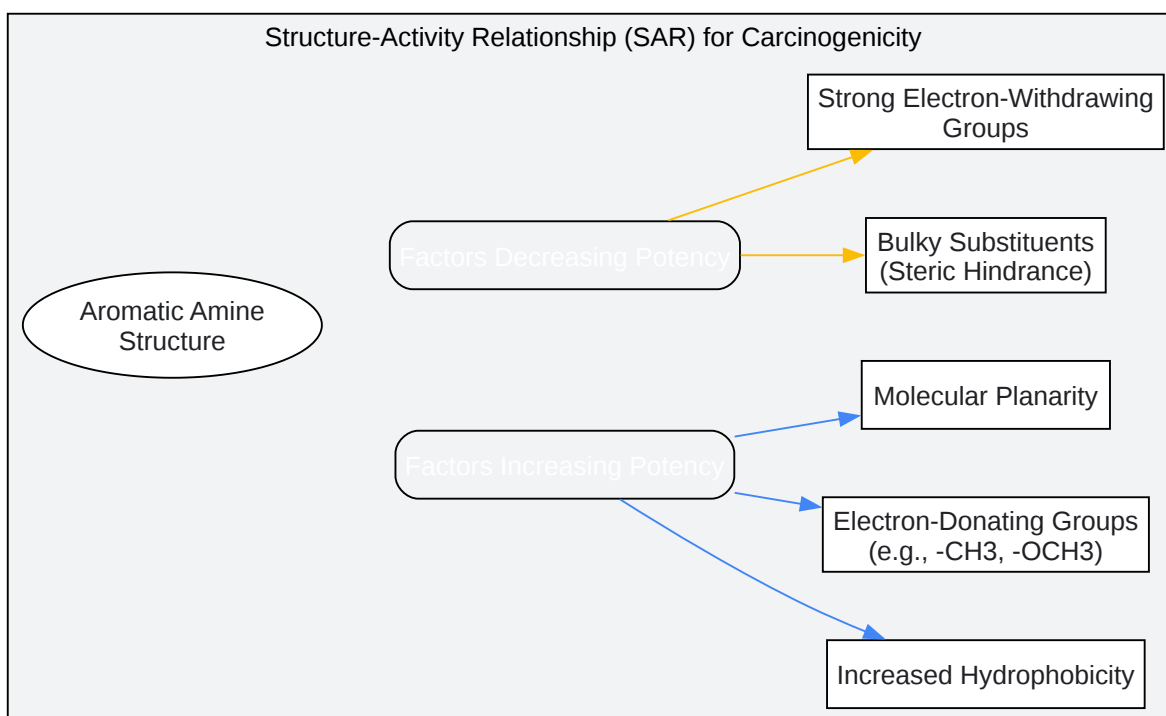


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Workflow of an NTP rodent carcinogenicity bioassay.

## Structure-Activity Relationship of Aromatic Amines

The carcinogenic potential of aromatic amines is influenced by their chemical structure. The following diagram illustrates key structural features that modulate carcinogenicity.



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Key structural factors influencing the carcinogenicity of aromatic amines.

## Conclusion

The evidence strongly indicates that **4,4'-Thiodianiline** and its analogues, 4,4'-Oxydianiline, 4,4'-Methylenedianiline, and 4,4'-Methylenebis(2-chloroaniline), are carcinogenic in experimental animals, with MOCA also being classified as a human carcinogen. The primary target organs for tumor induction by these compounds include the liver and thyroid gland in

both rats and mice. However, there are notable differences in the specific tumor types and incidences, as well as the potency of these analogues. This comparative guide, by presenting quantitative data and outlining the underlying mechanisms and experimental protocols, serves as a valuable resource for researchers and professionals in the fields of toxicology, drug development, and chemical safety assessment. Further research into the specific signaling pathways disrupted by these compounds will enhance our understanding of their carcinogenic mechanisms and aid in the development of more predictive screening models.

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